
GW842166X
概述
描述
GW842166 是一种合成化合物,作为大麻素受体 2 (CB2) 的强效和选择性激动剂。 它具有基于嘧啶核心的独特化学结构,以其镇痛、抗炎和抗痛觉过敏的特性而闻名 。 与其他大麻素不同,GW842166 由于其对大麻素受体 1 (CB1) 的亲和力极低,因此不会表现出类似大麻的行为效应 .
准备方法
GW842166 的合成涉及多个步骤,从嘧啶核心的制备开始。. 最终产品通过一系列纯化步骤获得,包括重结晶和色谱法。
化学反应分析
GW842166 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化物。
还原: 还原反应可以用来修饰连接到嘧啶核心的官能团。
这些反应中常用的试剂包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及取代反应的亲核试剂。形成的主要产物取决于具体的反应条件和所用试剂。
科学研究应用
Neuroprotective Effects in Parkinson's Disease
One of the most significant applications of GW842166X is in the context of Parkinson's disease (PD). Research has demonstrated that this compound exerts protective effects against the loss of dopamine neurons induced by 6-hydroxydopamine (6-OHDA), a neurotoxin commonly used to model PD in laboratory settings.
Mechanisms of Action:
- Reduction of Dopaminergic Neuron Loss: this compound has been shown to attenuate 6-OHDA-induced loss of dopaminergic axonal terminals and dopamine release, suggesting a neuroprotective role against neuronal degeneration associated with PD .
- Behavioral Improvements: In animal models, treatment with this compound resulted in significant improvements in motor function deficits, as evidenced by enhanced performance in various behavioral tests such as grip strength and rotarod tests .
- Electrophysiological Changes: Electrophysiological studies indicate that this compound decreases action potential firing in substantia nigra pars compacta (SNc) dopamine neurons, likely through modulation of hyperpolarization-activated currents. This reduction may help mitigate calcium overload and oxidative stress, which are critical factors in neuronal death .
Study 1: Neuroprotection Against 6-OHDA
In a study published in Frontiers in Pharmacology, researchers investigated the neuroprotective effects of this compound on mice treated with 6-OHDA. The study found that:
- Motor Function Recovery: Mice receiving this compound showed significantly improved motor functions compared to those treated with 6-OHDA alone. This was measured through various tests assessing balance and coordination .
- Behavioral Assessment: The treatment also reduced depressive-like behaviors linked to PD, as indicated by increased sucrose preference and reduced immobility time in forced swim tests .
Study 2: Electrophysiological Analysis
Another pivotal study focused on the electrophysiological effects of this compound on SNc dopamine neurons:
- Decreased Action Potential Firing: The application of this compound led to a notable decrease in spontaneous firing rates of dopamine neurons. This effect was attributed to a shift in the half-activation potential of hyperpolarization-activated currents, which may contribute to its neuroprotective properties .
- Calcium Load Reduction: By decreasing action potential firing, this compound potentially reduces calcium influx into neurons, thereby protecting them from excitotoxicity associated with PD .
Summary Table of Applications
Application Area | Mechanism | Key Findings |
---|---|---|
Neuroprotection in Parkinson's | CB2 receptor activation | Attenuation of dopaminergic neuron loss |
Behavioral Improvement | Modulation of neuronal activity | Enhanced motor function and reduced depressive behavior |
Electrophysiological Modulation | Decreased action potential firing | Reduced calcium overload and oxidative stress |
作用机制
GW842166 主要通过激活大麻素受体 2 (CB2) 来发挥其作用。这种激活会导致参与疼痛和炎症的各种信号通路的调节。 该化合物上调抗炎细胞因子的表达,并下调促炎细胞因子的表达,从而减少炎症和疼痛 .
相似化合物的比较
GW842166 在选择性激活大麻素受体 2 (CB2) 而不显著亲和力大麻素受体 1 (CB1) 方面是独特的。这种选择性降低了与其他大麻素相关的精神活性作用的风险。类似的化合物包括:
JWH-133: 另一种具有抗炎特性的选择性 CB2 激动剂。
AM1241: 一种以其镇痛作用而闻名的 CB2 激动剂。
HU-308: 一种高度选择性的 CB2 激动剂,在疼痛和炎症治疗方面具有潜在的治疗应用.
这些化合物具有相似的作用机制,但在化学结构和具体的治疗应用方面有所不同。
生物活性
GW842166X is a selective agonist for the cannabinoid receptor type 2 (CB2), which has garnered attention for its potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Parkinson's disease (PD). This compound is notable for its ability to mitigate neuronal loss and associated motor deficits induced by neurotoxins like 6-hydroxydopamine (6-OHDA).
This compound operates primarily through its action on CB2 receptors, which are predominantly expressed in immune cells but also found in various neuronal populations. Activation of these receptors leads to a reduction in intracellular cAMP levels, thereby influencing neuronal excitability and calcium dynamics. Specifically, this compound has been shown to decrease the firing rate of substantia nigra pars compacta (SNc) dopamine neurons by reducing hyperpolarization-activated currents () and shifting the half-activation potential to a more hyperpolarized state .
Neuroprotective Effects
Research indicates that this compound protects against 6-OHDA-induced dopaminergic neuron loss. In experimental studies involving mice, chronic treatment with this compound resulted in:
- Decreased Dopamine Neuron Loss : Immunohistochemical analysis confirmed reduced loss of tyrosine hydroxylase-positive neurons in the SNc following treatment .
- Improved Motor Function : Behavioral assessments demonstrated that treated mice exhibited significantly better performance in tasks assessing motor coordination and strength, such as grip strength tests and rotarod performance .
Summary of Findings
Study Aspect | Observations | Statistical Significance |
---|---|---|
Dopamine Neuron Preservation | Significant reduction in neuron loss | p < 0.001 |
Motor Function Improvement | Enhanced grip strength and rotarod performance | p < 0.004 |
Action Potential Firing Frequency | Decreased firing frequency in SNc neurons | p < 0.007 |
Behavioral Anxiogenic Effects | Amelioration of anxiety-like behaviors | p = 0.027 |
Experimental Models
Several studies have utilized the 6-OHDA mouse model to assess the neuroprotective capabilities of this compound:
- Study on Dopaminergic Functionality : This study demonstrated that this compound could prevent the reduction of dopamine release frequency in the striatum following 6-OHDA exposure, indicating a protective effect on dopaminergic terminals .
- Behavioral Assessments : In behavioral tests, this compound treatment not only improved motor deficits but also reduced depressive-like behaviors observed in 6-OHDA-treated mice. This suggests a broader impact on both motor and emotional aspects of neurological function .
- Mechanistic Insights : Electrophysiological recordings revealed that this compound application resulted in a significant decrease in action potential firing frequency among SNc dopamine neurons, which was reversed by co-administration of the CB2 antagonist AM630, confirming the receptor-specific action of this compound .
Conclusion from Research
The findings across multiple studies indicate that this compound holds promise as a therapeutic agent for neuroprotection in Parkinson's disease and potentially other neurodegenerative disorders. Its ability to modulate neuronal excitability and protect against toxic insults presents a compelling case for further clinical exploration.
Future Directions
Further research is warranted to explore:
- Long-term effects of this compound treatment on neurodegeneration.
- The potential for combination therapies with other neuroprotective agents.
- The implications of biased signaling through CB2 receptors on therapeutic outcomes.
属性
IUPAC Name |
2-(2,4-dichloroanilino)-N-(oxan-4-ylmethyl)-4-(trifluoromethyl)pyrimidine-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17Cl2F3N4O2/c19-11-1-2-14(13(20)7-11)26-17-25-9-12(15(27-17)18(21,22)23)16(28)24-8-10-3-5-29-6-4-10/h1-2,7,9-10H,3-6,8H2,(H,24,28)(H,25,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWQYWUXBZHPIIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC(=O)C2=CN=C(N=C2C(F)(F)F)NC3=C(C=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17Cl2F3N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60216786 | |
Record name | GW-842,166X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
449.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
666260-75-9 | |
Record name | 2-[(2,4-Dichlorophenyl)amino]-N-[(tetrahydro-2H-pyran-4-yl)methyl]-4-(trifluoromethyl)-5-pyrimidinecarboxamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=666260-75-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GW 842166 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0666260759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GW842166 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11903 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | GW-842,166X | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60216786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | GW842166 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VL1I6P2DZ8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of GW842166?
A: GW842166 is a selective agonist of the cannabinoid receptor type 2 (CB2). [, ] This means it binds to and activates CB2 receptors, which are primarily found on immune cells and in the central nervous system.
Q2: How does GW842166's activation of CB2 receptors translate to potential therapeutic effects in Parkinson’s disease?
A: Research suggests that GW842166 may exert neuroprotective effects in Parkinson's disease models. In a study using a 6-hydroxydopamine (6-OHDA)-induced mouse model of Parkinson's disease, GW842166 treatment improved motor function and reduced the loss of dopamine neurons. [, ] These effects were blocked by a CB2 antagonist, indicating a CB2-dependent mechanism.
Q3: What is known about the potential anxiolytic and antidepressant effects of GW842166?
A: Preclinical studies suggest that GW842166 may also have anxiolytic and antidepressant-like effects in the context of Parkinson's disease. In the 6-OHDA mouse model, GW842166 ameliorated anxiety- and depression-like behaviors, again through a mechanism involving CB2 receptor activation. []
Q4: Has GW842166 demonstrated efficacy in other models of pain besides Parkinson’s disease?
A: While GW842166 showed analgesic effects in a rat model of inflammatory pain, it failed to demonstrate clinically meaningful analgesia in a study involving acute dental pain after third molar extraction. [, ] Furthermore, in a chronic primary pain mouse model, GW842166 did not alleviate pain, highlighting the complex nature of pain and the limitations of preclinical models in predicting clinical efficacy. []
Q5: Are there any computational studies investigating the interaction of GW842166 with the CB2 receptor?
A: Yes, molecular dynamics simulations and free energy calculations have been employed to understand the binding mechanism of GW842166 to the human CB2 receptor. [] These studies provided insights into the critical residues involved in ligand binding and helped define structural requirements for CB2 agonists.
Q6: What is known about the structure-activity relationship (SAR) of GW842166?
A: Research efforts have focused on modifying the structure of GW842166 to develop novel CB2 agonists with improved properties. For example, quinazoline/pyrimidine-2,4(1H,3H)-dione derivatives based on the GW842166 scaffold have been synthesized and evaluated for their CB2 agonist potency, selectivity, and physicochemical characteristics. [] These studies help refine our understanding of how specific structural features influence the compound's interaction with the CB2 receptor and its overall pharmacological profile.
Q7: Has GW842166 been investigated as a potential therapeutic target in other diseases?
A: Beyond its potential in Parkinson's disease and pain management, research suggests GW842166 might have therapeutic benefits in other conditions. One study indicated its potential in alleviating osteoarthritis by suppressing cartilage degradation mediated by lipopolysaccharide (LPS) in mice. [] Another study highlighted its role in ameliorating psoriasis-like skin lesions by inhibiting inflammation and oxidative stress. [] These findings warrant further investigation into the potential therapeutic applications of GW842166 in various inflammatory and immune-related disorders.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。